Cas no 90212-81-0 (2-{Bis(4-Fluorophenyl)MethylSulfanyl}Acetic Acid)

2-{Bis(4-Fluorophenyl)MethylSulfanyl}Acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- Acetic acid, [[bis(4-fluorophenyl)methyl]thio]-
- 2-[bis(4-fluorophenyl)methylsulfanyl]acetic acid
- NCGC00339500-01
- 90212-81-0
- AKBHXBCMSOZXPR-UHFFFAOYSA-N
- EN300-09312
- 2-{[bis(4-fluorophenyl)methyl]sulfanyl}aceticacid
- SR-01000052213
- Z19691453
- 2-{[bis(4-fluorophenyl)methyl]sulfanyl}acetic acid
- DTXSID70366529
- 2-((bis(4-fluorophenyl)methyl)thio)acetic acid
- AB01332530-02
- MFCD05270835
- SR-01000052213-1
- SCHEMBL9016798
- AKOS033700458
- {[bis(4-fluorophenyl)methyl]thio}acetic acid
- Acetic acid, 2-[[bis(4-fluorophenyl)methyl]thio]-
- G64179
- {[BIS(4-FLUOROPHENYL)METHYL]SULFANYL}ACETIC ACID
- 2-{Bis(4-Fluorophenyl)MethylSulfanyl}Acetic Acid
-
- Inchi: InChI=1S/C15H12F2O2S/c16-12-5-1-10(2-6-12)15(20-9-14(18)19)11-3-7-13(17)8-4-11/h1-8,15H,9H2,(H,18,19)
- InChI Key: AKBHXBCMSOZXPR-UHFFFAOYSA-N
- SMILES: C1=CC(=CC=C1C(C2=CC=C(C=C2)F)SCC(=O)O)F
Computed Properties
- Exact Mass: 294.05260712g/mol
- Monoisotopic Mass: 294.05260712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 289
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 62.6Ų
2-{Bis(4-Fluorophenyl)MethylSulfanyl}Acetic Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | F792305-100mg |
2-{[Bis(4-Fluorophenyl)Methyl]Sulfanyl}Acetic Acid |
90212-81-0 | 100mg |
$ 95.00 | 2022-06-04 | ||
Aaron | AR006JQA-1g |
Acetic acid, [[bis(4-fluorophenyl)methyl]thio]- |
90212-81-0 | 95% | 1g |
$232.00 | 2025-02-14 | |
Aaron | AR006JQA-100mg |
Acetic acid, [[bis(4-fluorophenyl)methyl]thio]- |
90212-81-0 | 95% | 100mg |
$211.00 | 2023-12-15 | |
Aaron | AR006JQA-10g |
Acetic acid, [[bis(4-fluorophenyl)methyl]thio]- |
90212-81-0 | 95% | 10g |
$4383.00 | 2023-12-15 | |
1PlusChem | 1P006JHY-5g |
Acetic acid, [[bis(4-fluorophenyl)methyl]thio]- |
90212-81-0 | 95% | 5g |
$644.00 | 2024-04-20 | |
abcr | AB593102-250mg |
2-((Bis(4-fluorophenyl)methyl)thio)acetic acid; . |
90212-81-0 | 250mg |
€190.70 | 2024-07-19 | ||
abcr | AB593102-1g |
2-((Bis(4-fluorophenyl)methyl)thio)acetic acid; . |
90212-81-0 | 1g |
€402.20 | 2024-07-19 | ||
Aaron | AR006JQA-50mg |
Acetic acid, [[bis(4-fluorophenyl)methyl]thio]- |
90212-81-0 | 95% | 50mg |
$151.00 | 2023-12-15 | |
Aaron | AR006JQA-500mg |
Acetic acid, [[bis(4-fluorophenyl)methyl]thio]- |
90212-81-0 | 95% | 500mg |
$446.00 | 2023-12-15 | |
Aaron | AR006JQA-5g |
Acetic acid, [[bis(4-fluorophenyl)methyl]thio]- |
90212-81-0 | 95% | 5g |
$672.00 | 2025-02-14 |
2-{Bis(4-Fluorophenyl)MethylSulfanyl}Acetic Acid Related Literature
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
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Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405
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Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054
Additional information on 2-{Bis(4-Fluorophenyl)MethylSulfanyl}Acetic Acid
Recent Advances in the Study of 2-{Bis(4-Fluorophenyl)MethylSulfanyl}Acetic Acid (CAS: 90212-81-0)
2-{Bis(4-Fluorophenyl)MethylSulfanyl}Acetic Acid (CAS: 90212-81-0) is a synthetic compound with potential applications in medicinal chemistry and drug development. Recent studies have focused on its structural properties, biological activities, and potential therapeutic uses. This research brief aims to summarize the latest findings related to this compound, providing insights into its mechanism of action, pharmacological effects, and future research directions.
The compound's unique structure, featuring bis(4-fluorophenyl)methylsulfanyl and acetic acid moieties, has drawn attention due to its potential as a scaffold for designing novel bioactive molecules. Recent publications highlight its role in modulating specific biochemical pathways, particularly those involving enzyme inhibition and receptor binding. Computational studies have also explored its molecular interactions, offering a foundation for further experimental validation.
In vitro and in vivo studies have demonstrated promising results, including anti-inflammatory and antimicrobial activities. For instance, one study reported significant inhibition of key inflammatory markers in cell-based assays, suggesting potential applications in treating chronic inflammatory diseases. Another investigation highlighted its efficacy against certain bacterial strains, positioning it as a candidate for developing new antimicrobial agents.
Despite these advancements, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and bioavailability. Researchers are exploring various derivatives and formulations to address these limitations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical applications.
In conclusion, 2-{Bis(4-Fluorophenyl)MethylSulfanyl}Acetic Acid represents a promising area of research in chemical biology and drug discovery. Continued exploration of its therapeutic potential, combined with innovative synthetic strategies, will likely yield significant contributions to the field. Future studies should focus on elucidating its precise molecular targets and evaluating its safety profile in preclinical models.
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